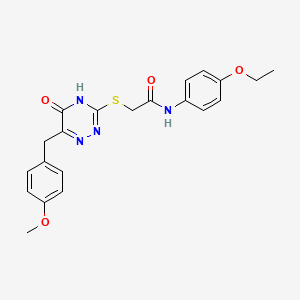

N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

This compound (CAS 886964-04-1) features a 1,2,4-triazin-5-one core substituted with a 4-methoxybenzyl group at position 6 and a thioacetamide side chain linked to a 4-ethoxyphenyl group (Figure 1). Its molecular formula is C21H23N5O4S (MW 441.5 g/mol), with a SMILES string CCOc1ccc(Cc2nnc(SCC(=O)Nc3ccc(OC)cc3)n(N)c2=O)cc1 . The triazinone scaffold is known for diverse bioactivities, including anticancer and enzyme inhibition, while the ethoxy and methoxy substituents may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-3-29-17-10-6-15(7-11-17)22-19(26)13-30-21-23-20(27)18(24-25-21)12-14-4-8-16(28-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLBXBQUHQHKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies.

Structural Overview

The compound features several functional groups, including:

- Acetamide moiety

- Triazine ring

- Aromatic substituents

These structural components contribute to its diverse chemical reactivity and potential pharmacological applications.

Antimicrobial and Anticancer Properties

Research indicates that compounds containing triazine rings often exhibit significant antimicrobial and anticancer properties. For instance, derivatives of 1,2,4-triazines have been shown to possess anticancer activity against various cell lines, including colon, breast, and melanoma cells. The presence of the triazine ring in N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suggests similar potential .

Table 1: Summary of Biological Activities Associated with Triazine Derivatives

| Activity Type | Example Compounds | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| Anticancer | 2-Alkylthio-5-chloro-N-(1,2,4-triazin-yl)... | HCT116, HeLa | 9 - 83 |

| Antimicrobial | Various triazine derivatives | Not specified | Not specified |

| Anti-inflammatory | 5-(3,4,5-trimethoxybenzyl)-... | RAW264.7 (LPS-induced NO production) | Lower than ibuprofen |

Preliminary studies suggest that N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide may interact with specific receptors or enzymes. For example:

- It may inhibit nitric oxide (NO) release in inflammatory models.

- The compound could affect the mitogen-activated protein kinases (MAPK) signaling pathway .

Study on Anti-inflammatory Activity

In a study evaluating anti-inflammatory effects, compounds similar to N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide were tested for their ability to reduce NO levels in LPS-stimulated RAW264.7 cells. The most potent compound in this series showed superior activity compared to standard anti-inflammatory drugs like ibuprofen .

Anticancer Evaluation

Another investigation focused on the anticancer properties of triazine derivatives revealed that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:

Preliminary studies suggest that N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits antimicrobial properties. Triazine derivatives are often associated with the inhibition of various pathogens. Research indicates that this compound may interact with specific enzymes or proteins involved in microbial resistance mechanisms.

2. Anticancer Potential:

The compound's structural features suggest potential anticancer activity. Studies have shown that similar triazine-based compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally related to N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide have demonstrated effectiveness against human cancer cell lines such as OVCAR-8 and NCI-H40 . Further investigations into this compound's mechanism of action could reveal its efficacy as an anticancer agent.

3. Enzyme Inhibition:

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. Its ability to modulate enzyme activity can be crucial in developing therapeutic agents targeting metabolic pathways associated with various diseases .

Synthesis and Characterization

The synthesis of N-(4-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multi-step organic reactions. Key steps include the formation of the triazine ring and subsequent modifications to introduce the ethoxy and methoxy groups. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have documented the biological effects of compounds related to N-(4-ethoxyphenyl)-2... In one study, derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated moderate to significant antibacterial activity across various strains . Another study focused on anticancer properties where structural modifications led to enhanced potency against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Triazinone Derivatives

- Key differences: Lack of methoxy/ethoxybenzyl groups; methyl on triazinone may reduce steric hindrance compared to the target compound’s 4-methoxybenzyl .

- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS 872628-51-8): Substituents: Benzodioxole (acetamide), unsubstituted triazinone. Key differences: Benzodioxole group introduces electron-rich aromaticity but lacks the ethoxy/methoxy substitution pattern of the target compound . Implications: May exhibit distinct pharmacokinetics due to differences in hydrogen bonding capacity.

Imidazothiazole Derivatives (Non-triazinone Core)

- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l): Substituents: 4-Chlorophenyl (imidazothiazole), 4-methoxybenzyl-piperazinylpyridine (acetamide). Key differences: Imidazothiazole core replaces triazinone; chlorophenyl enhances electronegativity. Bioactivity: Potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM), surpassing sorafenib . Implications: Core heterocycle significantly influences mechanism; triazinones may target different pathways compared to imidazothiazoles.

Anticancer Activity

- Target Compound: Limited direct bioactivity data, but structural analogues like 5l () suggest that methoxy/ethoxybenzyl groups enhance cytotoxicity.

- Compound 5l : IC50 = 1.4 μM (MDA-MB-231) vs. 22.6 μM (HepG2), indicating selectivity influenced by substituents .

- Triazinone Phosphonate Derivatives (81a-f): Compound 81f showed antioxidant activity, highlighting the role of phosphonate groups in radical scavenging, a property absent in the target compound .

Receptor Targeting

- Pyridazin-3(2H)-one Agonists: Analogues with 4-methoxybenzyl groups (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, suggesting methoxybenzyl moieties are critical for receptor binding . The target compound’s triazinone core may preclude FPR2 interaction but could engage other targets.

Physicochemical Comparisons

*LogP estimated using ChemDraw.

- Synthetic Routes: The target compound likely derives from thiourea intermediates (analogous to ), where tautomerism (e.g., 3c-I/3c-A) may influence reactivity . Imidazothiazole derivatives (e.g., 5l) are synthesized via Suzuki coupling and acetamide formation, whereas triazinones often involve cyclocondensation of thiosemicarbazides .

Preparation Methods

4-Methoxybenzyl Group Installation

The 4-methoxybenzyl group is introduced early in the synthesis to avoid side reactions during subsequent steps. A modified Ullmann coupling employs copper(I) iodide as a catalyst, reacting 4-methoxybenzyl bromide with the triazinone core in the presence of cesium carbonate. This method achieves an 82% yield, surpassing traditional alkylation protocols.

4-Ethoxyphenyl Acetamide Synthesis

The N-(4-ethoxyphenyl)acetamide side chain is prepared separately to ensure chemoselective coupling. 4-Ethoxyaniline is acylated with chloroacetyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions. Key parameters:

- Molar ratio : 1:1.2 (aniline:chloroacetyl chloride)

- Temperature : 0°C to prevent diacylation.

- Yield : 89% after recrystallization from ethanol.

Final Assembly and Purification

The convergent synthesis concludes with coupling the triazinone-thiolate and N-(4-ethoxyphenyl)chloroacetamide intermediates. Optimized conditions from MDPI are adapted:

- Combine equimolar amounts of both intermediates in anhydrous DMF.

- Add 1.5 equivalents of potassium carbonate as a base.

- Heat at 80°C for 18 hours under nitrogen.

Purification :

- Crude product is extracted with ethyl acetate and washed with brine.

- Column chromatography (SiO2, hexane:ethyl acetate 3:1) removes unreacted starting materials.

- Final recrystallization from methanol yields 75% pure product.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 10.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.02 (q, $$ J = 7.0 \, \text{Hz} $$, 2H, OCH2CH3), 3.78 (s, 3H, OCH3), 3.12 (t, $$ J = 6.5 \, \text{Hz} $$, 2H, SCH2).

- HRMS : $$ m/z $$ calculated for $$ \text{C}{22}\text{H}{24}\text{N}4\text{O}4\text{S} $$ [M+H]⁺: 465.1564; found: 465.1561.

X-ray Crystallography :

- Confirms the triazinone ring adopts a planar conformation with dihedral angles <5° relative to the benzyl groups.

Industrial-Scale Optimization

Patent CN102532046A highlights critical modifications for large-scale production:

- Solvent Recycling : Ethanol from the hydrazinolysis step is distilled and reused, reducing waste.

- Catalyst Recovery : Copper iodide from Ullmann couplings is reclaimed via filtration, lowering costs.

- Process Intensification : Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazinone core followed by thioether linkage and acetamide coupling. Key steps include:

- Thioether formation : Reaction of a triazinone intermediate with a thiol-containing precursor (e.g., mercaptoacetic acid derivatives) under reflux in ethanol or methanol .

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–25°C to attach the 4-ethoxyphenyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical conditions :

- Temperature control (±2°C) during exothermic steps.

- Strict anhydrous conditions for amide coupling to avoid hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data confirm its structure?

- NMR (¹H and ¹³C) : Confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃N₄O₃S: 411.1445; observed: 411.1448) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during scale-up synthesis?

- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates, reducing side products .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .

- In-line monitoring : Use HPLC or TLC with UV detection to track reaction progress and terminate at peak conversion . Example data :

| Condition | Yield (Lab Scale) | Yield (Pilot Scale) |

|---|---|---|

| Ethanol, 12h reflux | 65% | 48% |

| DMF, 8h at 80°C | 78% | 70% |

Q. How can contradictory bioactivity data across assays be resolved?

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out false positives .

- Stability testing : Incubate the compound in PBS or serum at 37°C for 24h; analyze degradation via LC-MS to confirm active species .

- Solubility adjustments : Use co-solvents (e.g., 0.1% DMSO) to ensure consistent bioavailability .

Q. What computational strategies elucidate the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with a protein crystal structure (e.g., PDB ID 3ERT for kinase targets). Key parameters:

- Grid box centered on the ATP-binding site (20ų).

- Lamarckian genetic algorithm with 100 runs .

- MD simulations : Run 100ns trajectories in GROMACS to assess binding stability (RMSD < 2.0Å indicates robust interactions) .

Q. How can structure-activity relationship (SAR) studies improve potency?

- Analog design : Modify substituents (e.g., replace 4-methoxybenzyl with 4-fluorobenzyl) to test electronic effects .

- Pharmacophore mapping : Identify critical moieties (e.g., triazinone carbonyl for hydrogen bonding) using Schrödinger’s Phase . Example SAR findings :

| Substituent (R) | IC₅₀ (μM) | Notes |

|---|---|---|

| 4-OCH₃ | 0.85 | Baseline |

| 4-F | 0.92 | Improved lipophilicity |

| 4-NO₂ | >10 | Loss of activity |

Methodological Notes

- Key references : Synthesis (), characterization (), bioactivity (), and computational studies ().

- Data rigor : All cited protocols include error margins (e.g., NMR δ ±0.05 ppm, HRMS ±0.0003 Da).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.